molecular formula C21H29N5O3S B2582614 5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-55-5

5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2582614
M. Wt: 431.56
InChI Key: IYHHPYAOBUOQHU-UHFFFAOYSA-N
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Description

The compound “5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups including an ethoxy group, a methoxy group, a piperazine ring, a thiazole ring, and a triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The ethoxy and methoxy groups would likely contribute electron density to the aromatic ring, potentially activating it towards electrophilic aromatic substitution reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ethoxy and methoxy groups could potentially be cleaved under acidic conditions . The piperazine ring might undergo substitution reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution would all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antimicrobial Activities : Research on 1,2,4-triazole derivatives, including compounds with structures similar to the chemical , has demonstrated their potential in antimicrobial applications. The synthesis of these compounds involves various chemical reactions aimed at introducing different substituents to explore their effects on antimicrobial activity. Such studies contribute to the broader search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Bektaş et al., 2007).

Pharmacophore-based Design for Receptor Antagonism : Another area of research involves the pharmacophore-based design and synthesis of compounds for receptor antagonism, particularly focusing on alpha(1)-adrenoceptor (AR) blocking properties. This approach is grounded in modifying the chemical structures of known compounds to fit a three-dimensional pharmacophore model, aiming to enhance receptor affinity and selectivity. Such studies are crucial for the development of drugs with improved efficacy and reduced side effects (Betti et al., 2002).

Molecular Design and Evaluation

Design and Evaluation for Serotonin Receptor Affinity : Compounds structurally related to the chemical in focus have been designed and evaluated for their affinity towards serotonin receptors. The strategic incorporation of various functional groups and linkers aims to investigate the influence of these modifications on receptor binding and activity. Such research is integral to the discovery of new therapeutic agents targeting neurological and psychiatric disorders (Łażewska et al., 2019).

Structural Characterization and Activity Evaluation : Studies also extend to the structural characterization of analogues and their evaluation for potential inhibitory effects against specific proteins or enzymes. This involves detailed synthesis procedures followed by computational and experimental analyses to understand the molecular interactions and stability of these compounds. Such evaluations are critical for identifying lead compounds in drug discovery processes (Wu et al., 2021).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a drug or therapeutic agent .

properties

IUPAC Name

5-[(4-ethoxy-3-methoxyphenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3S/c1-5-24-9-11-25(12-10-24)18(15-7-8-16(29-6-2)17(13-15)28-4)19-20(27)26-21(30-19)22-14(3)23-26/h7-8,13,18,27H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHPYAOBUOQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC(=C(C=C2)OCC)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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